2H-Indol-2-one, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-ethyl-1,3-dihydro-3-hydroxy-
Description
The compound 2H-Indol-2-one, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-ethyl-1,3-dihydro-3-hydroxy- features a bicyclic indol-2-one core substituted at position 3 with a hydroxy group and a 2-(1,3-benzodioxol-5-yl)-2-oxoethyl side chain. Position 5 is substituted with an ethyl group, distinguishing it from analogs with halogens, methyl, or unsubstituted positions. The 1,3-benzodioxole moiety contributes to electronic richness and metabolic stability, while the ethyl group enhances lipophilicity compared to smaller substituents .
Properties
CAS No. |
893766-55-7 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-ethyl-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C19H17NO5/c1-2-11-3-5-14-13(7-11)19(23,18(22)20-14)9-15(21)12-4-6-16-17(8-12)25-10-24-16/h3-8,23H,2,9-10H2,1H3,(H,20,22) |
InChI Key |
DFRYWDWALPOIEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-5-ETHYL-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method starts with the preparation of the benzodioxole intermediate, which is then coupled with an indole derivative under specific conditions. The reaction often requires the use of catalysts such as palladium and bases like sodium hydroxide .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Often employing hydrogen gas in the presence of a palladium catalyst.
Substitution: Commonly using halogenating agents or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-5-ETHYL-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The molecular targets include COX-1 and COX-2, and the pathways involved are related to the biosynthesis of prostaglandins .
Comparison with Similar Compounds
Substitution at Position 1 (N-Substituent)
The target compound’s N-position is unsubstituted (1,3-dihydro), whereas analogs exhibit diverse N-substituents that influence steric and electronic properties:
- Benzyl group (, CAS 510722-01-7 in ): Increases molecular weight (MW 401.42) and may alter metabolic pathways via cytochrome P450 oxidation.
Key Impact : N-substituents modulate solubility, bioavailability, and target engagement. Unsubstituted derivatives (like the target) may exhibit faster clearance but improved membrane permeability .
Substitution at Position 5
The target’s 5-ethyl group is compared to:
- 5-Methyl (CAS in ): Reduces lipophilicity (MW ~387) compared to ethyl, balancing solubility and permeability.
- 5-Chloro (CAS 510722-01-7, ): Introduces moderate electronegativity and steric bulk, intermediate between methyl and bromo.
Key Impact : Ethyl provides a balance of lipophilicity and steric bulk, optimizing passive diffusion and metabolic stability compared to halogens .
1,3-Benzodioxole vs. Other Aromatic Moieties
The 2-oxoethyl-1,3-benzodioxol-5-yl group in the target is contrasted with:
- Simple phenyl groups (): Less metabolically stable due to absence of the dioxole’s methylenedioxy bridge.
Key Impact : The benzodioxole group enhances metabolic stability and may improve binding affinity to targets preferring electron-rich aromatic systems .
Crystallographic Data
- The hydroxy group at position 3 may participate in hydrogen bonding, as seen in similar indol-2-one derivatives ().
- SHELX software () is widely used for refining such structures, though specific data for the target is unavailable.
Pharmacological and Toxicological Considerations
- Metabolism : The benzodioxole group may undergo demethylenation to catechol derivatives, which could be toxic or active metabolites ().
- Toxicity : Ethyl substitution at position 5 may reduce hepatotoxicity compared to halogenated analogs ().
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on analogs.
Biological Activity
The compound 2H-Indol-2-one, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-ethyl-1,3-dihydro-3-hydroxy- (CAS: 688038-40-6) is a member of the indole family, known for its diverse biological activities. This article explores its biological activity, including antitumor properties, enzyme inhibition, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H19NO5 |
| Molar Mass | 353.37 g/mol |
| CAS Number | 688038-40-6 |
Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer treatment. For instance, it has demonstrated significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Huh7 (Liver Cancer) | <10 | |
| Caco2 (Colorectal) | <8 | |
| MDA-MB 231 (Breast) | 12 | |
| HCT116 (Colorectal) | <6 | |
| PC3 (Prostate) | 15 |
These results indicate that the compound exhibits strong antitumor properties, particularly against liver and colorectal cancer cell lines.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes. Notably, it has shown activity against DYRK1A and GSK3α/β kinases, which are implicated in several diseases including cancer and neurodegenerative disorders. The following table provides details on its inhibitory effects:
These findings suggest that the compound could serve as a lead in developing therapeutics targeting these kinases.
Study on Antitumor Effects
In a recent study published in MDPI, researchers evaluated the antiproliferative effects of various derivatives of indole compounds, including our target compound. The study involved treating multiple cancer cell lines with the compound and measuring cell viability using MTT assays. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across all tested lines, with the most potent effects observed in HCT116 and Caco2 cells .
The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, suggesting that it may trigger programmed cell death pathways . Additionally, Western blot analysis showed alterations in the expression levels of key proteins involved in apoptosis regulation.
Q & A
Q. Table 1: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield | Key NMR Peaks |
|---|---|---|---|
| CuAAC | CuI, PEG-400/DMF, RT, 12h | 30% | δ 8.62 (s, triazole), 3.74 (s, OCH3) |
| Acid Catalysis | p-TSA, toluene, reflux | 68–85% | δ 7.2–8.1 (aromatic), 2.3 (CH3) |
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Catalyst Screening : p-Toluenesulfonic acid (p-TSA) in toluene under reflux improves yields (up to 85%) by facilitating dehydration and cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance CuAAC efficiency, while toluene reduces side reactions in acid-catalyzed steps .
- Temperature Control : Reflux conditions (110°C) accelerate reaction kinetics without degrading thermally sensitive intermediates .
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
- 1H/13C NMR : Identifies functional groups (e.g., benzodioxol methylene at δ 4.59 ppm, indole NH at δ 10.5 ppm) .
- HRMS : Confirms molecular weight (e.g., m/z 335.1512 for [M+H]+) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., SHELX-refined structures with R factor < 0.05) .
Q. Table 2: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ) | Assignment |
|---|---|---|
| 1H (triazole) | 8.62 ppm | Triazole C-H |
| 13C (OCH3) | 55.8 ppm | Methoxy group |
Advanced: How can contradictions in crystallographic data be resolved?
Answer:
- Software Tools : SHELX programs (e.g., SHELXL for refinement) resolve ambiguities in electron density maps, especially for disordered solvent molecules .
- Validation Metrics : Use R factor (<0.05), bond length deviations (mean σ = 0.002 Å), and residual density peaks to assess model accuracy .
- Twinned Data : SHELXL handles high-resolution or twinned data by refining twin laws and partitioning intensities .
Advanced: What computational methods predict the compound’s reactivity?
Answer:
- DFT Calculations : Model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) using Gaussian or ORCA .
- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes with benzodioxol-binding pockets) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability .
Basic: How is the crystal structure determined using X-ray diffraction?
Answer:
- Data Collection : Use Bruker APEX2/SAINT systems at 90 K to minimize thermal motion .
- Structure Solution : SHELXD/SHELXE for experimental phasing (e.g., SAD/MAD methods) .
- Refinement : SHELXL adjusts anisotropic displacement parameters and validates via CCDC deposition .
Advanced: How to design experiments to study biological activity mechanisms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
